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Compound of Interest

Compound Name: O-1602 (Standard)

CAS No.: 1884645-10-6

Cat. No.: B15607150

Get Quote

Technical Support Center: O-1602 and GPR18
This technical support resource is designed for researchers, scientists, and drug development

professionals investigating the activity of O-1602. It provides detailed information,

troubleshooting guides, and frequently asked questions regarding the potential off-target effects

of O-1602 on the G-protein coupled receptor 18 (GPR18).

Frequently Asked Questions (FAQs)
Q1: What is O-1602 and what is its primary target?

O-1602 is a synthetic, atypical cannabinoid compound, an analog of cannabidiol.[1] It is widely

recognized and utilized in research as a potent and selective agonist for the G-protein coupled

receptor 55 (GPR55).[2][3] It exhibits negligible binding to the classical cannabinoid receptors,

CB1 and CB2.[1][3]

Q2: What is GPR18 and what are its known functions?

G protein-coupled receptor 18 (GPR18) is a class A orphan receptor that has been proposed

as a candidate cannabinoid receptor.[4] It is activated by various ligands, including the
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endocannabinoid metabolite N-arachidonoyl glycine (NAGly) and certain synthetic

cannabinoids.[4][5] GPR18 is expressed in various tissues, including immune cells, spleen, and

parts of the brain, and is implicated in diverse physiological processes such as

immunomodulation, inflammation, pain perception, and cell migration.[4][6]

Q3: Does O-1602 exhibit off-target effects on GPR18?

Yes, accumulating evidence demonstrates that O-1602 has significant off-target activity at

GPR18.[6][7] While primarily known as a GPR55 agonist, researchers must consider its effects

on GPR18 to ensure accurate interpretation of experimental results.[8][9]

Q4: What is the nature of O-1602's activity at GPR18?

O-1602 acts as a biased agonist at GPR18.[7][10] This means it selectively activates certain

downstream signaling pathways while not engaging others. Specifically, O-1602 has been

shown to stimulate G-protein-mediated pathways, such as intracellular calcium mobilization

and MAPK/ERK phosphorylation, but it does not typically induce β-arrestin recruitment.[6][10]

This biased signaling profile is a critical factor in understanding its cellular effects.

Q5: How does the potency of O-1602 at GPR18 compare to its primary target, GPR55?

O-1602 is generally more potent at its primary target, GPR55. However, its activity at GPR18

occurs in a pharmacologically relevant concentration range. For example, the EC50 for GPR55

activation is in the low nanomolar range, while its effects on GPR18 are also observed at

nanomolar to low micromolar concentrations.[10][11]

Quantitative Data Summary
The following tables summarize the reported potency of O-1602 at its primary target (GPR55)

and its off-target (GPR18).

Table 1: Potency of O-1602 at GPR55

Assay Type Receptor EC50 Reference

GPR55 Activation Human GPR55 13 nM [1]
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Table 2: Potency of O-1602 at GPR18

Assay Type Cell Line
Potency (EC50 or
Concentration for
Significant Effect)

Reference

Intracellular Calcium

Mobilization
HEK293/GPR18

Significance at 1, 3,

and 10 µM
[10]

ERK1/2

Phosphorylation
HEK293/GPR18

Concentration-

dependent increases
[10]

β-arrestin Recruitment CHO-K1 GPR18 No effect [6][10]

Troubleshooting Guide
Issue: Inconsistent or unexpected cellular responses when using O-1602 to study GPR55.

This may be due to the unintended activation of GPR18, which can initiate its own distinct

signaling cascades and physiological effects.
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Troubleshooting Step
Detailed Protocol /
Rationale

Expected Outcome

1. Use a GPR18 Antagonist

Co-incubate your experimental

system with O-1602 and a

known GPR18 antagonist

(e.g., O-1918, though noting it

can also have complex

pharmacology).[6][11] This will

help to specifically block the

GPR18-mediated component

of the observed effect.

If the unexpected effect is

diminished or abolished, it

strongly suggests the

involvement of GPR18.

2. Employ a GPR18 Null

System

Utilize cell lines with GPR18

knocked out (CRISPR/Cas9)

or knocked down

(siRNA/shRNA).[9] Compare

the effects of O-1602 in these

cells versus the wild-type

parental cell line.

If O-1602's anomalous effect is

absent in the GPR18-null cells,

this confirms the effect is

GPR18-dependent.

3. Profile Multiple GPR55

Agonists

Test other GPR55 agonists

with different chemical

scaffolds and selectivity

profiles (e.g.,

lysophosphatidylinositol (LPI)).

If these agonists do not

produce the same unexpected

effect as O-1602, it points to

an off-target action of O-1602.

A consistent effect across

structurally diverse GPR55

agonists strengthens the

conclusion that the primary

effect is GPR55-mediated. A

divergent result points to O-

1602 off-targeting.

4. Perform Counter-Screening

Directly measure the activation

of GPR18 signaling pathways

(e.g., calcium flux, ERK

phosphorylation) in your

experimental model upon O-

1602 stimulation.

Direct evidence of GPR18

activation by O-1602 in your

system confirms the off-target

activity.
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Key Experimental Protocols
1. Intracellular Calcium Mobilization Assay

Objective: To measure the ability of O-1602 to induce an increase in intracellular calcium via

GPR18, which often couples to Gαq or Gαi/o G-proteins.[10]

Methodology:

Cell Culture: Culture HEK293 cells stably expressing GPR18 (HEK293/GPR18).

Dye Loading: Load cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or

Fluo-4 AM) according to the manufacturer's protocol.

Baseline Measurement: Measure the baseline fluorescence intensity using a fluorescence

plate reader or microscope.

Compound Addition: Add varying concentrations of O-1602 to the cells.

Signal Detection: Record the change in fluorescence intensity over time. An increase in

fluorescence corresponds to a rise in intracellular calcium.

Data Analysis: Plot the peak fluorescence change against the logarithm of the agonist

concentration to determine a dose-response curve and calculate the EC50 value.

2. MAPK/ERK Phosphorylation Assay (Western Blot)

Objective: To determine if O-1602 activates the Mitogen-Activated Protein Kinase (MAPK)

pathway, specifically ERK1/2 phosphorylation, downstream of GPR18 activation.[10]

Methodology:

Cell Treatment: Seed HEK293/GPR18 cells and serum-starve them to reduce basal ERK

phosphorylation. Treat cells with various concentrations of O-1602 for a defined period

(e.g., 5-15 minutes).

Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA or

Bradford assay.

SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE and

transfer to a PVDF membrane.

Immunoblotting: Probe the membrane with a primary antibody specific for phosphorylated

ERK1/2 (p-ERK). Subsequently, strip the membrane and re-probe with an antibody for

total ERK1/2 as a loading control.

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an

enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

Densitometry: Quantify the band intensity and normalize the p-ERK signal to the total ERK

signal.

3. β-Arrestin Recruitment Assay

Objective: To test for G-protein-independent signaling by measuring the recruitment of β-

arrestin to GPR18 upon O-1602 stimulation.[10]

Methodology:

Assay System: Use a specialized cell line, such as the PathHunter CHO-K1 GPR18 β-

arrestin cell line, which utilizes enzyme fragment complementation (EFC). In this system,

GPR18 is fused to a small enzyme fragment, and β-arrestin is fused to the larger,

complementing fragment.

Cell Plating: Plate the cells in a white-walled microplate.

Compound Incubation: Add O-1602 at various concentrations and incubate for a specified

time (e.g., 90 minutes). A known GPR18 agonist that recruits β-arrestin (e.g., Δ9-THC)

should be used as a positive control.[10]

Signal Detection: Add the detection reagents, which contain the substrate for the

complemented enzyme.
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Luminescence Reading: Measure the resulting chemiluminescent signal on a plate reader.

An increase in signal indicates β-arrestin recruitment.

Data Analysis: Normalize the data to a vehicle control and plot the dose-response curve.
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Caption: Biased agonism of O-1602 at the GPR18 receptor.
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Interpret Results

Start:
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Off-target effect on GPR18?
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 (e.g., O-1918)

3. Counter-screen for
GPR18 activation

(Ca²⁺, p-ERK)

Effect is lostEffect persists

Conclusion:
Effect is GPR18-mediated

Conclusion:
Effect is likely not
GPR18-mediated

Click to download full resolution via product page

Caption: Workflow for troubleshooting O-1602 off-target effects.
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Caption: O-1602 interaction with its primary and off-target receptors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. O-1602 | GPR55 | Tocris Bioscience [tocris.com]

2. apexbt.com [apexbt.com]

3. A role for O-1602 and G protein-coupled receptor GPR55 in the control of colonic motility
in mice - PMC [pmc.ncbi.nlm.nih.gov]

4. mdpi.com [mdpi.com]

5. Uncovering the Power of GPR18 Signalling: How RvD2 and Other Ligands Could Have
the Potential to Modulate and Resolve Inflammation in Various Health Disorders - PMC
[pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b15607150/docs?utm_src=pdf-body-img#potential-off-target-effects-of-o-1602-on-gpr18
https://www.benchchem.com/product/b15607150?utm_src=pdf-custom-synthesis#bc-rfq
https://www.tocris.com/products/o-1602_2797
https://www.apexbt.com/o-1602.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3677091/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3677091/
https://www.mdpi.com/1422-0067/24/10/9046
https://pmc.ncbi.nlm.nih.gov/articles/PMC10976181/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10976181/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10976181/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15607150?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


6. Therapeutic Exploitation of GPR18: Beyond the Cannabinoids? - PMC
[pmc.ncbi.nlm.nih.gov]

7. Atypical cannabinoid ligands O-1602 and O-1918 administered chronically in diet-induced
obesity - PMC [pmc.ncbi.nlm.nih.gov]

8. Potential Metabolic and Behavioural Roles of the Putative Endo- cannabinoid Receptors
GPR18, GPR55 and GPR119 in Feeding - PMC [pmc.ncbi.nlm.nih.gov]

9. Frontiers | Antitumor Activity of Abnormal Cannabidiol and Its Analog O-1602 in Taxol-
Resistant Preclinical Models of Breast Cancer [frontiersin.org]

10. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism - PMC
[pmc.ncbi.nlm.nih.gov]

11. Uncovering the Power of GPR18 Signalling: How RvD2 and Other Ligands Could Have
the Potential to Modulate and Resolve Inflammation in Various Health Disorders [mdpi.com]

To cite this document: BenchChem. [potential off-target effects of O-1602 on GPR18].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15607150/docs#potential-off-target-effects-of-o-
1602-on-gpr18]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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